Cas no 41373-39-1 ([(2S)-2-piperidyl]methanol)

[(2S)-2-Piperidyl]methanol is a chiral piperidine derivative characterized by a hydroxymethyl group at the 2-position of the piperidine ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The compound’s hydroxyl group enhances its reactivity, enabling functionalization via esterification, etherification, or oxidation, while the piperidine scaffold contributes to its utility in bioactive molecule design. High purity grades are available to meet stringent research and industrial standards. Its stability under typical storage conditions and compatibility with common organic solvents further support its use in complex synthetic routes.
[(2S)-2-piperidyl]methanol structure
[(2S)-2-piperidyl]methanol structure
商品名:[(2S)-2-piperidyl]methanol
CAS番号:41373-39-1
MF:C6H13NO
メガワット:115.1735
MDL:MFCD11036291
CID:1025666
PubChem ID:6950194

[(2S)-2-piperidyl]methanol 化学的及び物理的性質

名前と識別子

    • (2S)-2-Piperidinemethanol
    • ((S)-Piperidin-2-yl)methanol
    • (S)-Piperidin-2-ylmethanol
    • (2S)-2-Piperidinemethanol HCl
    • [(2S)-piperidin-2-yl]methanol
    • 2-Piperidinemethanol, (2S)-
    • (2S)-piperidin-2-ylmethanol
    • (S)-Piperidine-2-methanol
    • (S)-2-HYDROXYMETHYLPIPERIDINE
    • Pipecolinol
    • (S)-piperidin-2ylmethanol
    • PRAYXGYYVXRDDW-LURJTMIESA-N
    • (S)?-?1-?Piperidin-?2-?ylmethanol
    • AB0066036
    • Z4726
    • ST24020874
    • [(2S)-2-piperidyl]methanol
    • MDL: MFCD11036291
    • インチ: 1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1
    • InChIKey: PRAYXGYYVXRDDW-LURJTMIESA-N
    • ほほえんだ: O([H])C([H])([H])[C@]1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1[H]

計算された属性

  • せいみつぶんしりょう: 335.99100
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 65.5
  • トポロジー分子極性表面積: 32.299

じっけんとくせい

  • PSA: 61.69000
  • LogP: 3.44860

[(2S)-2-piperidyl]methanol セキュリティ情報

  • 危害声明: H302-H315-H319-H335
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

[(2S)-2-piperidyl]methanol 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

[(2S)-2-piperidyl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM179166-5g
((S)-Piperidin-2-yl)methanol
41373-39-1 97%
5g
$140 2023-01-19
ChemScence
CS-W001568-100g
(S)-Piperidin-2-ylmethanol
41373-39-1
100g
$1575.0 2021-09-02
eNovation Chemicals LLC
Y1316993-5G
[(2S)-2-piperidyl]methanol
41373-39-1 97%
5g
$85 2024-07-21
Enamine
EN300-105224-10.0g
[(2S)-piperidin-2-yl]methanol
41373-39-1 95%
10g
$253.0 2023-06-10
Enamine
EN300-105224-0.5g
[(2S)-piperidin-2-yl]methanol
41373-39-1 95%
0.5g
$29.0 2023-10-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S845518-1g
(S)-Piperidin-2-ylmethanol
41373-39-1 97%
1g
¥199.00 2022-09-28
Fluorochem
230468-1g
S)-Piperidin-2-ylmethanol
41373-39-1 95%
1g
£42.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S87710-1g
(S)-Piperidin-2-ylmethanol
41373-39-1
1g
¥216.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S87710-5g
(S)-Piperidin-2-ylmethanol
41373-39-1
5g
¥846.0 2021-09-04
Apollo Scientific
OR917897-1g
(2S)-Piperidin-2-ylmethanol
41373-39-1 97%
1g
£24.00 2025-02-21

[(2S)-2-piperidyl]methanol 関連文献

[(2S)-2-piperidyl]methanolに関する追加情報

Chemical Profile of [(2S)-2-piperidyl)methanol (CAS No. 41373-39-1)

[(2S)-2-piperidyl)methanol, identified by its Chemical Abstracts Service Number (CAS No.) 41373-39-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine derivative family, which is well-known for its broad range of biological activities and applications in drug development. The stereochemical configuration at the 2-position, specifically the (S)-configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The molecular structure of [(2S)-2-piperidyl)methanol consists of a piperidine ring substituted with a hydroxymethyl group at the 2-position. This structural feature makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. Piperidine derivatives are widely recognized for their role in modulating enzyme activities, receptor binding, and other critical biological processes. The presence of the hydroxymethyl group enhances its reactivity, making it a valuable building block in organic synthesis and drug design.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (S)-configuration of [(2S)-2-piperidyl)methanol aligns with this trend, as stereochemistry often dictates the pharmacokinetic and pharmacodynamic properties of a drug. Research has demonstrated that enantiomerically pure compounds can exhibit distinct biological activities, necessitating precise control over their stereochemical purity during synthesis and purification.

The pharmaceutical industry has leveraged [(2S)-2-piperidyl)methanol as a key intermediate in the synthesis of several therapeutic agents. Its structural motif is frequently incorporated into drug molecules targeting neurological disorders, cardiovascular diseases, and infectious diseases. For instance, studies have shown that derivatives of this compound exhibit potential neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The hydroxymethyl group also facilitates further functionalization, allowing chemists to tailor the molecule for specific biological applications.

Advances in synthetic methodologies have enabled more efficient and scalable production of [(2S)-2-piperidyl)methanol. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity with minimal environmental impact. These innovations not only improve the cost-effectiveness of drug production but also align with global sustainability goals. The ability to produce this compound in large quantities with high purity underscores its importance in modern pharmaceutical manufacturing.

The biological activity of [(2S)-2-piperidyl)methanol has been extensively studied in various preclinical models. Research indicates that it interacts with multiple biological targets, including enzymes and receptors involved in metabolic pathways. Its ability to modulate these pathways suggests potential therapeutic applications in managing metabolic disorders such as diabetes and obesity. Additionally, its interaction with neurotransmitter systems makes it a promising candidate for developing treatments for central nervous system disorders.

In conclusion, [(2S)-2-piperidyl)methanol (CAS No. 41373-39-1) is a multifaceted compound with significant implications in pharmaceutical chemistry and medicinal biology. Its unique structural features, coupled with its stereochemical purity, make it an invaluable intermediate in drug development. As research continues to uncover new applications for this compound, its role in addressing various health challenges is likely to expand further.

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清らかである:99%/99%/99%
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